molecular formula C26H22FN5O2 B2930000 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide CAS No. 902955-54-8

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide

Cat. No. B2930000
CAS RN: 902955-54-8
M. Wt: 455.493
InChI Key:
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Description

The compound “3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound contains a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The IR spectra of new oxazolones confirmed the cyclocondensation of N-acylated glycine derivatives with aldehydes through the disappearance of the NH absorption band .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Synthesis and Structural Insights

Research in the synthesis of triazoloquinazolinone derivatives has led to innovative methods for creating compounds with high specificity and efficacy. For instance, the development of novel synthetic routes for [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones showcases the capacity for these compounds to interact with benzodiazepine receptors, highlighting their potential in receptor modulation (Francis et al., 1991). Additionally, the cascade synthesis approach for quinazolino[1,2,3]triazolo[1,4]benzodiazepines indicates a strategic method for engaging multiple reactive centers, enhancing the atom-economical transformation of these compounds (Guggenheim et al., 2012).

Pharmacological Investigations

Pharmacological studies have revealed a broad spectrum of activities for triazoloquinazoline derivatives. For example, derivatives synthesized as H1-antihistaminic agents showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as novel therapeutic agents (Alagarsamy et al., 2007; Alagarsamy et al., 2009). Moreover, the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and their evaluation for antihypertensive activity highlight the versatility of these compounds in addressing cardiovascular conditions (Alagarsamy & Pathak, 2007).

Anticancer Potential

Several studies have identified triazoloquinazoline derivatives with promising anticancer activities. The synthesis of 1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas and their evaluation against human neuroblastoma and colon carcinoma cell lines suggest these compounds as potential anticancer agents (Reddy et al., 2015). Furthermore, the detection of DNA damage by certain quinazoline derivatives in the human cancer cell line HeLa underscores the mechanism through which these compounds might exert their cytotoxic effects (Ovádeková et al., 2005).

Safety and Hazards

The safety of similar compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for the research on similar compounds could involve the synthesis and study of their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in hybrid molecules in the design of new entities by substituting different pharmacophores in one structure could lead to compounds with increased antimicrobial action .

properties

IUPAC Name

3-(4-benzyl-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN5O2/c27-20-12-10-18(11-13-20)16-28-24(33)15-14-23-29-30-26-31(17-19-6-2-1-3-7-19)25(34)21-8-4-5-9-22(21)32(23)26/h1-3,6-7,10-13,21-22,26,30H,4-5,8-9,14-17H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXURPKLLYFJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCC4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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